2-(Benzyloxy)-4-bromo-1-vinylbenzene
Description
2-(Benzyloxy)-4-bromo-1-vinylbenzene is a brominated aromatic compound featuring a benzyloxy group at the 2-position, a bromine atom at the 4-position, and a vinyl group at the 1-position of the benzene ring. This structural configuration confers unique reactivity and physical properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and polymer synthesis. The vinyl group enhances its utility in polymerization or as a precursor for functionalized materials .
Properties
IUPAC Name |
4-bromo-1-ethenyl-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-13-8-9-14(16)10-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYXSAHZVFBRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-1-vinylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 2-(Benzyloxy)-4-bromo-1-vinylbenzene may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, aryl halides, and organoboron reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-bromo-1-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the bromine atom results in the formation of 2-(Benzyloxy)-1-vinylbenzene.
Substitution: Substitution of the bromine atom can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-1-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-1-vinylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can undergo nucleophilic substitution reactions. These interactions and reactions enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Benzyloxy)-4-bromo-1-vinylbenzene with structurally related brominated benzyloxy derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences
- Substituent Effects on Reactivity: The vinyl group in 2-(Benzyloxy)-4-bromo-1-vinylbenzene enables participation in Heck or radical polymerization reactions, unlike methoxy- or t-butyl-substituted analogs . Nitro groups (e.g., in 2-(Benzyloxy)-1-bromo-3-nitrobenzene) increase electrophilicity, favoring nucleophilic aromatic substitution, whereas methoxy groups (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene) act as electron donors, directing electrophilic attacks to specific ring positions . Steric hindrance from the t-butyl group in 1-Benzyloxy-2-bromo-4-t-butylbenzene reduces reaction rates in coupling reactions compared to less bulky derivatives .
Physical Properties :
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
